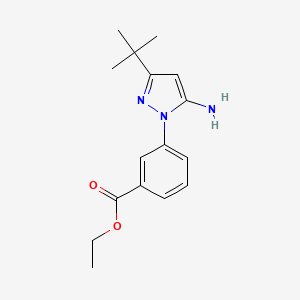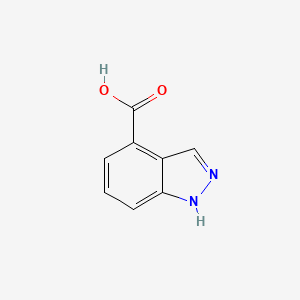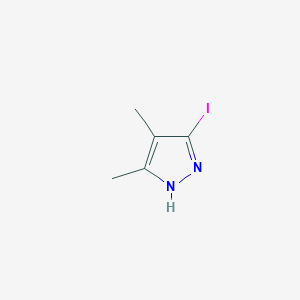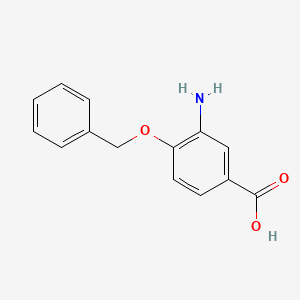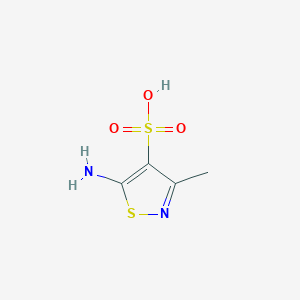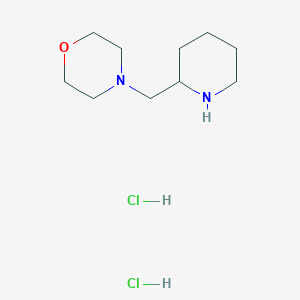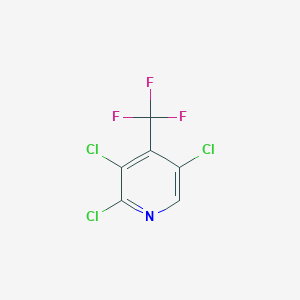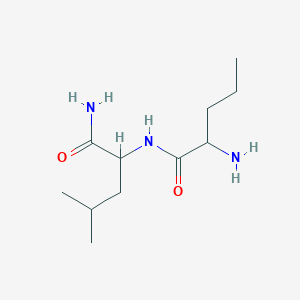
4-Fluoro-2-(4-morpholinylmethyl)aniline
Descripción general
Descripción
The compound 4-Fluoro-2-(4-morpholinylmethyl)aniline is a fluorinated aniline derivative that is of interest due to its potential biological activity and its role as a building block in various chemical syntheses. The presence of the morpholine ring and the fluorine atom suggests that this compound could exhibit unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related fluorinated morpholine compounds has been reported in several studies. For instance, a method for synthesizing a morpholinosulfonyl compound with potential hepatitis B inhibitory activity was developed, which involved crystallization from acetonitrile and single crystal X-ray analysis . Another study reported the synthesis of fluorescent alkaline earth complexes with morpholine analogues, indicating the versatility of morpholine derivatives in forming complexes . Additionally, the synthesis of N-fluoroalkylated morpholino nucleosides analogs has been achieved through oxidative ring cleavage and cyclization reactions . These studies demonstrate the synthetic accessibility of fluorinated morpholine compounds, which could be applied to the synthesis of 4-Fluoro-2-(4-morpholinylmethyl)aniline.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. Single crystal X-ray diffraction studies have been used to determine the crystal structure of a morpholine derivative, revealing its existence in a monoclinic system . Similarly, another morpholine compound's structure was confirmed by single crystal X-ray diffraction, providing detailed lattice parameters . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interactions with biological targets.
Chemical Reactions Analysis
The reactivity of morpholine derivatives with various nucleophilic and electrophilic reagents has been explored. For example, reactions of a tris(fluorosulfonyl)benzene compound with morpholine resulted in the formation of sulfonyl derivatives . Additionally, the palladium-catalyzed arylation of fluoroalkylamines has been reported, which is relevant to the synthesis of fluoroaniline compounds . These studies highlight the chemical versatility of morpholine and fluoroaniline derivatives in forming new bonds and structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The presence of a fluorine atom can affect the compound's polarity, reactivity, and stability. For instance, the palladium-catalyzed arylation of fluoroalkylamines required the use of a weaker base to avoid decomposition of the fluoroalkylaniline products . The fluorescent properties of morpholine complexes with alkaline earth metals have also been studied, showing that complexation enhances fluorescence . These properties are important for the potential application of these compounds in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
- Synthesis of Linezolid-like Molecules : The antimicrobial activity of compounds synthesized from derivatives related to 4-Fluoro-2-(4-morpholinylmethyl)aniline, such as 3-Fluoro-4-(morpholin-4-yl)aniline, was explored. These compounds showed promising antitubercular activities (Başoğlu et al., 2012).
Chemical Reactions and Catalysis
- Catalysis of Aromatic Nucleophilic Substitution Reactions : The role of 4-Fluoro-2-(4-morpholinylmethyl)aniline derivatives in catalyzing aromatic nucleophilic substitution reactions was investigated. These reactions are crucial for the synthesis of various organic compounds and pharmaceuticals (Hirst & Onyido, 1984).
Material Science and Nanotechnology
- Gold-Supported Alumina Nanowires Catalysts : Research on Au nanoparticles supported in alumina nanowires for hydrogenation reactions included the use of 4-(2-fluoro-4-nitrophenyl)-morpholine, closely related to 4-Fluoro-2-(4-morpholinylmethyl)aniline. These studies are significant for pharmaceutical applications (Shanmugaraj et al., 2020).
Quantum and Molecular Design Studies
- Docking and QSAR Studies for c-Met Kinase Inhibitors : A detailed study was conducted on derivatives including 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine, analogous to 4-Fluoro-2-(4-morpholinylmethyl)aniline, for their potential as c-Met kinase inhibitors. These studies are critical for developing new pharmaceutical agents (Caballero et al., 2011).
Biological Activity Studies
- Antibacterial and Antioxidant Activities : The synthesis and biological activities of molecules structurally similar to 4-Fluoro-2-(4-morpholinylmethyl)aniline, such as 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, were studied for their potential antibacterial and antioxidant properties (S.V et al., 2019).
Propiedades
IUPAC Name |
4-fluoro-2-(morpholin-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDUMUXUMJDPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(4-morpholinylmethyl)aniline | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

